4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline
CAS No.:
Cat. No.: VC16540622
Molecular Formula: C18H13F3N4O
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13F3N4O |
|---|---|
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | 4-[2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]quinazoline |
| Standard InChI | InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)13-7-5-12(6-8-13)9-10-26-16-14-3-1-2-4-15(14)22-11-23-16/h1-8,11H,9-10H2 |
| Standard InChI Key | XJFGYRRFROZTQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)OCCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F |
Introduction
4-(2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline is a complex organic compound that incorporates a trifluoromethyl-diazirine moiety, which is known for its photoactivatable properties. This compound is of interest in various fields, including biochemistry and medicinal chemistry, due to its potential applications in photolabeling and drug discovery.
Synthesis and Preparation
The synthesis of 4-(2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not widely documented, similar compounds often require careful handling due to the sensitivity of the diazirine group to light and heat.
Photolabeling and Biochemical Studies
Diazirine-based compounds are commonly used in photolabeling experiments to study protein-ligand interactions. Upon UV irradiation, the diazirine ring opens to form a highly reactive carbene, which can covalently bind to nearby molecules, allowing researchers to identify binding sites and study molecular interactions.
Stability and Photoreactivity
The stability of diazirine compounds under ambient light conditions is crucial for their handling and storage. Studies on similar trifluoromethyl-diazirines have shown varying degrees of stability, with some compounds retaining a significant portion of their structure even after prolonged exposure to light .
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| Synonyms | 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, 4-[2-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]ethoxy]quinazoline |
| CAS Number | 173219-33-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume